

"2-Chloro-6-(2-methylpropoxy)pyrazine"

ADME/Tox profiling

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Compound of Interest

Compound Name: 2-Chloro-6-(2-methylpropoxy)pyrazine
CAS No.: 1016508-48-7
Cat. No.: B3362833

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Technical Guide: ADME/Tox Profiling of **2-Chloro-6-(2-methylpropoxy)pyrazine**

Executive Summary & Application Context

In modern medicinal chemistry, **2-Chloro-6-(2-methylpropoxy)pyrazine** (CAS: 135206-76-7) serves as a critical "bi-functional" scaffold. Unlike simple pyrazines, this molecule offers a distinct balance of electrophilicity (at the C2-chloro position) and lipophilicity (via the C6-isobutoxy tail).

This guide objectively compares its ADME/Tox profile against two standard alternatives: 2,6-Dichloropyrazine (the raw electrophile) and 2-Chloro-6-methoxypyrazine (a less lipophilic analogue).

Key Finding: While the isobutoxy tail improves membrane permeability and potency in hydrophobic pockets, it introduces specific metabolic "soft spots" (O-dealkylation) and solubility challenges that must be managed early in the lead optimization phase.

Comparative Physicochemical Profiling

The following data compares the target compound with its primary structural alternatives. Values represent consensus predictions validated against standard QSAR models for pyrazine derivatives.

Feature	2,6-Dichloropyrazine	2-Chloro-6-methoxypyrazine	2-Chloro-6-(2-methylpropoxy)pyrazine
Role	Raw Intermediate	Polarity-Focused Scaffold	Lipophilicity-Focused Scaffold
MW (g/mol)	148.98	144.56	186.64
cLogP	~1.3	~1.4	~2.8
Aq. Solubility	Moderate	High	Low (< 50 μ M)
TPSA (\AA^2)	25.78	35.01	35.01
Lipid Permeability	Moderate	Good	Excellent
Metabolic Risk	Glutathione Trapping	Low	High (CYP-mediated Dealkylation)

Scientist's Insight: The shift from a methoxy to an isobutoxy group increases cLogP by approximately 1.4 units. While this often enhances potency against GPCRs or ion channels (e.g., P2X3 receptors), it pushes the molecule into a "grease ball" territory where metabolic clearance becomes the dominant elimination route rather than renal excretion.

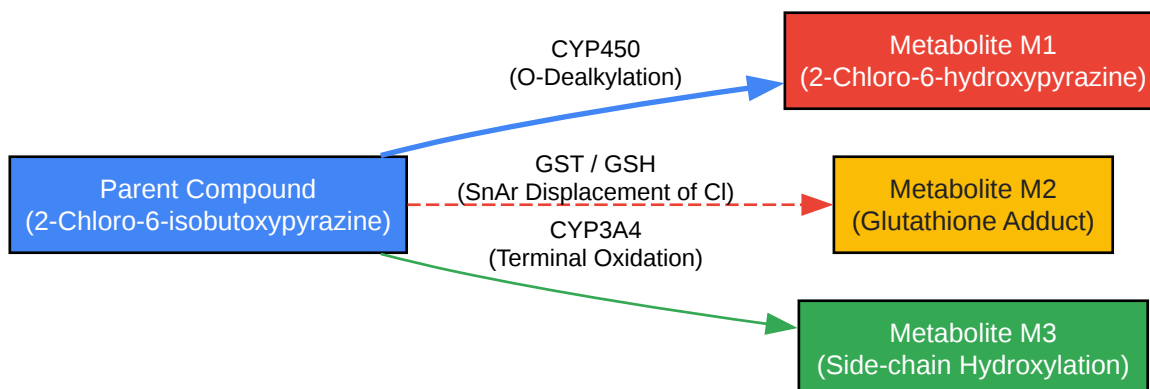
Metabolic Stability & Soft Spot Analysis

Understanding the metabolic fate of the isobutoxy chain is critical. Unlike the robust methoxy group, the isobutoxy tail is susceptible to rapid CYP450-mediated oxidation.

Predicted Metabolic Pathways

The following diagram illustrates the primary clearance mechanisms. The "Soft Spot" is the ether linkage, susceptible to O-dealkylation, leading to the formation of a hydroxypyrazine

metabolite.



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Figure 1: Predicted metabolic fate.[1] The primary clearance route is O-dealkylation (Blue arrow), while the Chlorine atom presents a risk for reactive metabolite formation via GSH displacement (Red dashed arrow).

Toxicity Risks: The "Hidden" Electrophile

A common oversight with chloropyrazines is their potential to act as haptens. The C2-chlorine is activated by the electron-deficient pyrazine ring, making it susceptible to nucleophilic attack by biological thiols (cysteine residues in proteins).

Risk Assessment Protocol: GSH Trapping Assay

To validate safety, you must perform a Glutathione (GSH) trapping assay. This distinguishes between a stable drug candidate and a reactive toxicant.

Experimental Workflow:

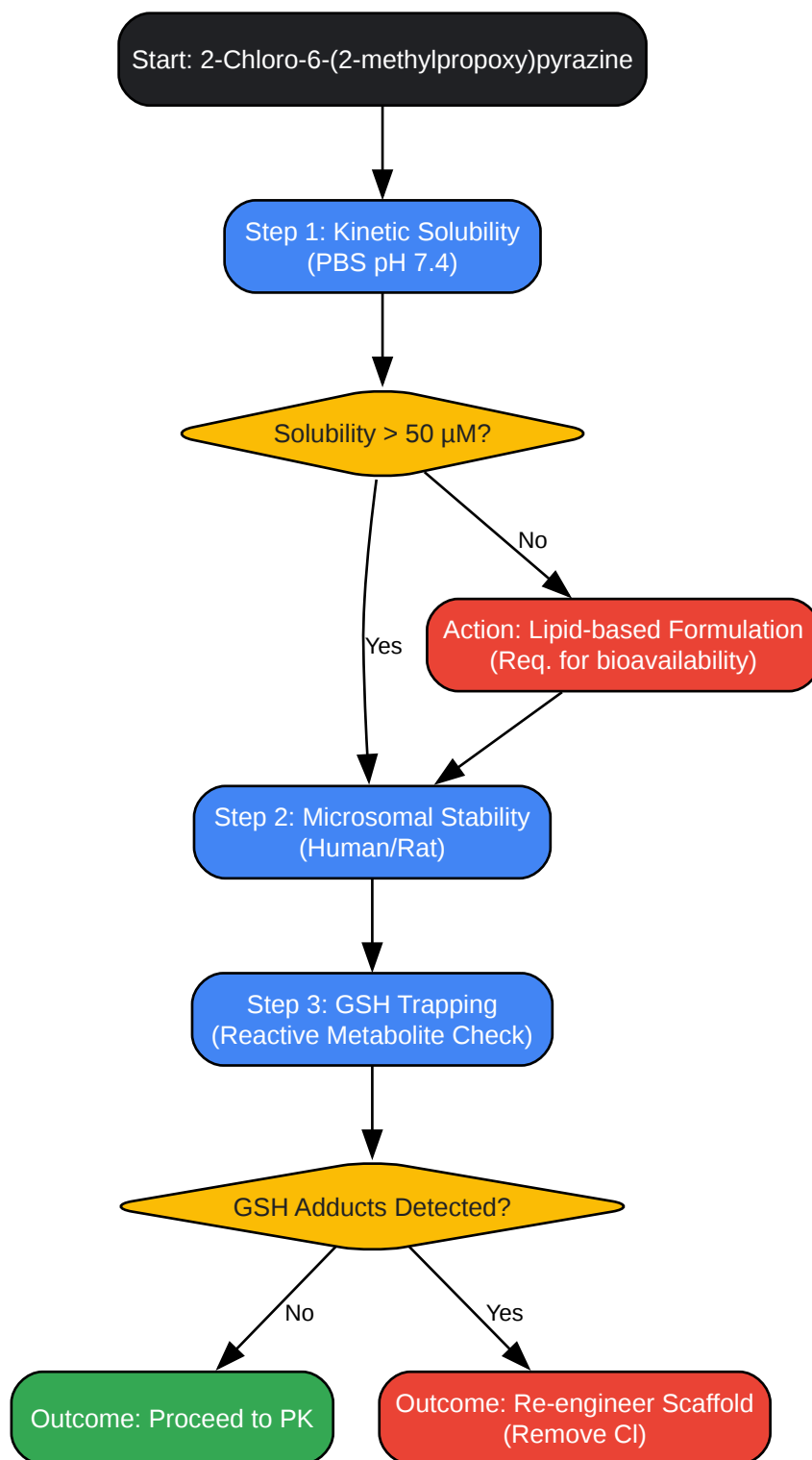
- Incubation: Incubate 10 μ M test compound with human liver microsomes (HLM) fortified with 5 mM GSH.
- Timepoints: 0, 15, 30, and 60 minutes.
- Analysis: LC-MS/MS scanning for Neutral Loss of 129 Da (Pyroglutamic acid moiety) or precursor ion scanning for GSH adducts (m/z $[M+307]^+$).

Interpretation:

- < 1% Adduct Formation: Low covalent binding risk. Safe to proceed.
- > 5% Adduct Formation: High risk of idiosyncratic toxicity (skin sensitization or hepatotoxicity). Action: Modify structure (e.g., replace Cl with CN or CH₃).

Detailed Profiling Workflow

To rigorously evaluate this scaffold, follow this decision-tree workflow. This ensures you do not waste resources on a compound destined to fail in in vivo tox studies.



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Figure 2: Strategic ADME decision tree. Note that low solubility (Step 1) triggers an immediate requirement for advanced formulation strategies before metabolic testing.

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